Einecs 272-467-0
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Overview
Description
Einecs 272-467-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and research applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:
Acetone cyanohydrin preparation: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.
Reaction with hydrazine: Acetone cyanohydrin is then reacted with hydrazine to produce 2,2’-azobis(2-methylpropionitrile).
The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The process involves:
Continuous feeding of reactants: Acetone cyanohydrin and hydrazine are continuously fed into the reactor.
Temperature control: The reaction mixture is maintained at an optimal temperature to maximize yield.
Product isolation: The final product is isolated through crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization processes.
Decomposition: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form nitrogen gas and two 2-cyanoprop-2-yl radicals.
Radical polymerization: The generated radicals can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Common Reagents and Conditions
Reagents: Monomers like styrene, acrylonitrile, and methyl methacrylate.
Conditions: Elevated temperatures (typically 60-80°C) and inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
The major products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate. These polymers have wide-ranging applications in various industries.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some of its key applications include:
Polymer chemistry: Used as a radical initiator in the synthesis of various polymers.
Biology: Employed in the study of radical-induced damage to biological molecules.
Medicine: Investigated for its potential in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings.
Mechanism of Action
The primary mechanism by which 2,2’-azobis(2-methylpropionitrile) exerts its effects is through the generation of free radicals. Upon thermal decomposition, it produces nitrogen gas and two 2-cyanoprop-2-yl radicals. These radicals can initiate polymerization by reacting with monomers, leading to the formation of polymer chains. The molecular targets and pathways involved are primarily related to the radical-induced polymerization processes.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate.
Benzoyl peroxide: Similar to 2,2’-azobis(2-methylpropionitrile), benzoyl peroxide decomposes to form free radicals. it is more commonly used in the polymerization of vinyl chloride and in the production of polystyrene.
Potassium persulfate: This compound is another radical initiator used in polymerization reactions. It is water-soluble and often used in aqueous polymerization processes.
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its ability to generate radicals at relatively lower temperatures compared to other initiators, making it suitable for a broader range of polymerization reactions.
Similar Compounds
- Benzoyl peroxide
- Potassium persulfate
- Azobisisobutyronitrile (AIBN)
These compounds share similar radical-initiating properties but differ in their decomposition temperatures, solubility, and specific applications.
Properties
CAS No. |
68845-40-9 |
---|---|
Molecular Formula |
C35H75N2O7P |
Molecular Weight |
667.0 g/mol |
IUPAC Name |
(Z)-N-(2-aminoethyl)-N-(2-hydroxyethyl)octadec-9-enamide;phosphoric acid;tridecan-1-ol |
InChI |
InChI=1S/C22H44N2O2.C13H28O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25;1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-5(2,3)4/h9-10,25H,2-8,11-21,23H2,1H3;14H,2-13H2,1H3;(H3,1,2,3,4)/b10-9-;; |
InChI Key |
XCVGXGJOZKKNCH-XXAVUKJNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCO.CCCCCCCC/C=C\CCCCCCCC(=O)N(CCN)CCO.OP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCO.CCCCCCCCC=CCCCCCCCC(=O)N(CCN)CCO.OP(=O)(O)O |
Origin of Product |
United States |
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